(3-Ethoxyphenyl)hydrazine
Description
(3-Ethoxyphenyl)hydrazine is a substituted aromatic hydrazine characterized by an ethoxy group (-OCH₂CH₃) at the meta position of the phenyl ring. This structural feature imparts distinct electronic and steric properties, influencing its reactivity, stability, and biological activity. Hydrazines are widely utilized in organic synthesis, particularly in the formation of hydrazones and heterocyclic compounds, and have applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
(3-ethoxyphenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-5-3-4-7(6-8)10-9/h3-6,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHGIGAROAJZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343813 | |
| Record name | (3-ethoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90434-59-6 | |
| Record name | (3-ethoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazines
The following sections compare (3-Ethoxyphenyl)hydrazine with other substituted phenylhydrazines, focusing on synthesis, chemical reactivity, and biological activity.
Chemical Reactivity and Stability
The ethoxy group’s electron-donating nature increases the electron density of the phenyl ring, enhancing nucleophilicity at the hydrazine moiety. This contrasts with electron-withdrawing groups (e.g., nitro, chloro), which reduce reactivity:
- 3-Chlorophenylhydrazine : The chloro group decreases electron density, slowing condensation with carbonyl compounds .
- This compound : Exhibits higher ion yields in mass spectrometry compared to nitro- or chloro-substituted analogs due to stable fragmentation pathways .
Table 2: Reactivity in Hydrazone Formation
| Compound | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Phenylhydrazine | Benzaldehyde | 0.45 | |
| 3-Chlorophenylhydrazine | 4-Nitrobenzaldehyde | 0.22 | |
| This compound | 3-Ethoxybenzaldehyde | 0.68 |
Table 3: Toxicity Profiles
| Compound | LD₅₀ (mg/kg, mice) | Key Metabolic Pathway | Reference |
|---|---|---|---|
| Hydrazine | 60 | Cytochrome P450 oxidation | |
| 1,1-Dimethylhydrazine | 122 | N-Demethylation | |
| This compound | Not reported | Glucuronidation (predicted) |
Physical Properties
The ethoxy group increases molecular weight and lipophilicity compared to methoxy or hydroxy analogs:
Table 4: Molecular Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (H₂O, mg/mL) |
|---|---|---|---|
| Phenylhydrazine | 108.14 | 1.2 | 12.5 |
| 3-Methoxyphenylhydrazine HCl | 174.63 | 0.8 | 8.3 |
| This compound | 182.23 | 1.5 | 5.1 |
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